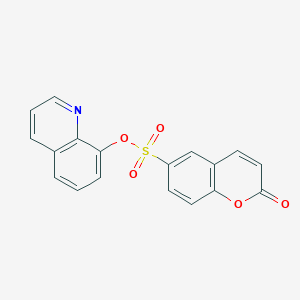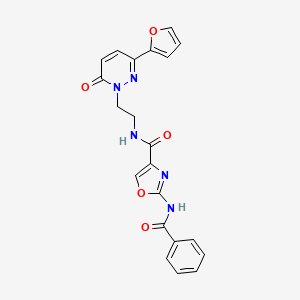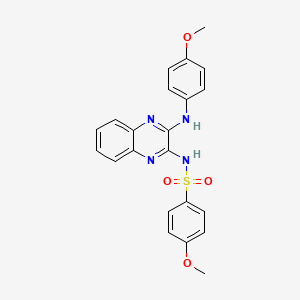![molecular formula C15H15F3N4O2 B2545993 N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide CAS No. 1797261-52-9](/img/structure/B2545993.png)
N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide (pmpa) is achieved through reactions with various ligands and characterized by spectroscopic methods . Similarly, the synthesis of imidazo[1,5-a]pyridine compounds with a 1-(N-picolinamidin-2-yl) group is performed by heating aldehydes with 2-cyanopyridine and ammonium acetate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the molecular structures of certain imidazo[1,5-a]pyridine compounds were established using this method . The molecular structure of the compound of interest would likely be analyzed similarly to understand its geometry, bonding, and electronic properties.
Chemical Reactions Analysis
The chemical reactions of related compounds involve coordination to metal centers, as seen in the copper(II) complexes , or the formation of heterocyclic structures . The reactivity of the compound "N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide" would likely be influenced by the presence of the trifluoromethyl group and the pyrazole moiety, which could affect its electronic properties and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and functional groups. For example, the electronic, vibrational, and EPR spectroscopic measurements provide insights into the electronic and bonding properties of copper(II) complexes . The compound would likely exhibit unique properties due to its complex structure, which could be analyzed using similar spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry Applications
N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide derivatives have been explored for their potential in agricultural chemistry, particularly as nematocidal agents. Pyrazole carboxamide derivatives, a category to which this compound belongs, represent a significant class of fungicides in agrochemicals. Research has shown that while some derivatives in this class exhibit weak fungicidal activity, others demonstrate good nematocidal activity against Meloidogyne incognita, a type of plant-parasitic nematode, indicating potential use in protecting crops from nematode damage (Zhao et al., 2017).
Material Science Applications
In material science, derivatives of this compound have been investigated for their luminescence properties. For instance, complexes with terbium(III) and europium(III) synthesized using novel pyrazole-derived ligands, including derivatives similar to this compound, have shown significant luminescence. These findings suggest their potential application in the development of new luminescent materials, which could have various industrial and technological applications, including in display technologies and as optical markers (Hu et al., 2010).
Coordination Chemistry Applications
In coordination chemistry, derivatives of this compound have been used to synthesize novel coordination complexes with potential applications in catalysis and material science. For example, copper(II)-mediated chelation-assisted regioselective N-naphthylation of azoles, including pyrazoles, has been developed via C-H functionalization and C-N bond formation, showcasing the utility of these derivatives in synthesizing complex molecular architectures (Pradhan et al., 2017). Such complexes could be explored further for their catalytic properties or as building blocks in the design of molecular materials with novel functionalities.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)13-10-9-24-8-4-12(10)22(21-13)7-6-20-14(23)11-3-1-2-5-19-11/h1-3,5H,4,6-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQYIXAMUFHUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)

![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)
![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2545920.png)

![N-(2-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2545922.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2545927.png)
![N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2545929.png)